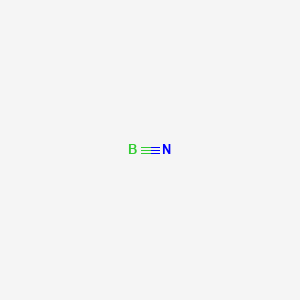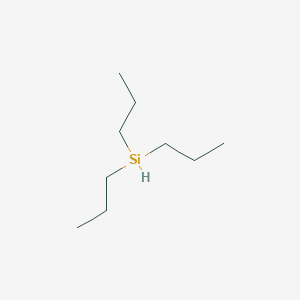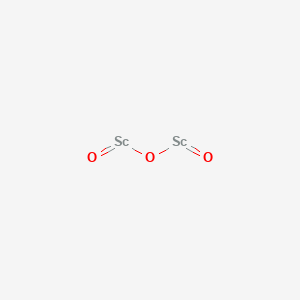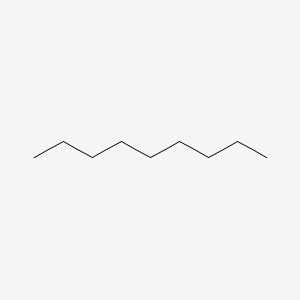
CID 102059274
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is primarily used as a polymerizing agent in polyurethane paints and coatings. The compound has a molecular formula of C8H12N2 and a molecular weight of 136.19 g/mol.
準備方法
1,6-Diisocyanohexane can be synthesized through a two-step procedure starting from 1,6-diaminohexane. The first step involves converting 1,6-diaminohexane to the corresponding diformamides using ethyl formate. In the second step, phosphorous oxychloride is added to obtain 1,6-diisocyanohexane with a yield of 76% . Industrial production methods typically involve similar synthetic routes but may vary in scale and specific reaction conditions.
化学反応の分析
1,6-Diisocyanohexane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with 1,1-diisityl-3,3,3-triisopropyldisilaphosphene and analogous disilaarsene to form unusual tricyclic macroheterocycles.
Polymerization: It is used in the synthesis of polymer networks through Passerini and Diels–Alder reactions.
Reagents and Conditions: Common reagents include phosphorous oxychloride and ethyl formate.
科学的研究の応用
1,6-Diisocyanohexane has several scientific research applications:
Chemistry: It is used in the synthesis of unusual tricyclic macroheterocycles and polymer networks.
Biology: It has been utilized in the development of self-healable polymer networks for biomedical applications.
Industry: It is a key component in polyurethane paints and coatings, providing durability and resistance.
作用機序
The mechanism of action of 1,6-Diisocyanohexane involves its ability to form strong covalent bonds with other molecules, leading to the formation of polymer networks. The compound’s isocyanate groups react with various nucleophiles, such as amines and alcohols, to form urethane and urea linkages . These reactions are crucial in the development of durable and resistant polymer coatings.
類似化合物との比較
1,6-Diisocyanohexane can be compared with other similar compounds, such as:
Hexamethylene diisocyanate: Both compounds are used in polyurethane production, but hexamethylene diisocyanate is more commonly used in industrial applications due to its higher reactivity.
1,4-Phenylene diisocyanide: This compound is used in the synthesis of polyurethanes and polyureas, similar to 1,6-Diisocyanohexane, but has different structural properties and reactivity.
1,6-Diisocyanohexane is unique due to its specific molecular structure, which allows for the formation of unusual tricyclic macroheterocycles and self-healable polymer networks .
特性
InChI |
InChI=1S/C4H11Si.Li/c1-5(2,3)4;/h1H2,2-4H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPBNMJOQNIBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].C[Si](C)(C)[CH2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11LiSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7799644.png)












